molecular formula C11H14F3NO B13969967 (S)-1-[4-(trifluoromethoxy)phenyl]butylamine

(S)-1-[4-(trifluoromethoxy)phenyl]butylamine

Cat. No.: B13969967
M. Wt: 233.23 g/mol
InChI Key: CILFBTXXMREROS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-[4-(trifluoromethoxy)phenyl]butylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[4-(trifluoromethoxy)phenyl]butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and (S)-butylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[4-(trifluoromethoxy)phenyl]butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-1-[4-(trifluoromethoxy)phenyl]butylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-[4-(trifluoromethoxy)phenyl]butylamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[4-(trifluoromethyl)phenyl]butylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (S)-1-[4-(methoxy)phenyl]butylamine: Contains a methoxy group instead of a trifluoromethoxy group.

    (S)-1-[4-(fluoromethoxy)phenyl]butylamine: Features a fluoromethoxy group in place of the trifluoromethoxy group.

Uniqueness

(S)-1-[4-(trifluoromethoxy)phenyl]butylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]butan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7,10H,2-3,15H2,1H3/t10-/m0/s1

InChI Key

CILFBTXXMREROS-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.